molecular formula C11H18N4O B1529311 3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one CAS No. 1342376-93-5

3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one

Cat. No. B1529311
CAS RN: 1342376-93-5
M. Wt: 222.29 g/mol
InChI Key: GSFUWDCWXFKDNX-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4-Aminopiperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .


Chemical Reactions Analysis

4-Aminopiperidine is a reactant for synthesis of various compounds including Cdk5/p25 kinase inhibitors, Antimalarials, Selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, Orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and Human and murine soluble epoxide hydrolase inhibitors .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one” could potentially be used in the design and synthesis of new drugs.

Chiral Optimization

In one study, piperidine derivatives were used as the starting components for chiral optimization . The piperidine ring was essential for this process . This suggests that our compound could potentially be used in similar applications.

Development of Pharmaceuticals

The compound is related to various chemical research and synthetic methodologies involving nitrogen-containing heterocyclic compounds. These compounds are foundational in developing pharmaceuticals due to their structural diversity and biological relevance.

Agrochemicals

Nitrogen-containing heterocyclic compounds, like our compound, are also used in the development of agrochemicals. Their structural diversity allows for the synthesis of a wide range of compounds with different properties.

Materials Science

In the field of materials science, nitrogen-containing heterocyclic compounds are used due to their structural diversity and biological relevance. They could potentially be used in the development of new materials.

Biomedical Research

Nitrogen-containing compounds play a crucial role in biomedical research, particularly in drug discovery and development. The pharmacophore design of kinase inhibitors highlights the utility of nitrogen heterocycles in creating targeted therapies for inflammatory diseases.

Environmental Safety

The role of nitrogen heterocycles extends beyond pharmaceuticals to environmental safety. For instance, the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes emphasizes the need for efficient treatment methods to minimize the environmental impact of these compounds.

Food Safety

In the field of food safety, nitrogen-containing compounds can serve as indicators of food quality and safety. This highlights the importance of sensitive and selective detection methods in protecting public health.

Safety and Hazards

The safety data sheet for a similar compound, 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride, indicates that it is dangerous with hazard statements H226 - H314. Precautionary statements include P210 - P233 - P240 - P280 - P303 + P361 + P353 - P305 + P351 + P338 .

Future Directions

Piperidine derivatives are being extensively studied for their potential applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-ethylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-14-8-5-13-10(11(14)16)15-6-3-9(12)4-7-15/h5,8-9H,2-4,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFUWDCWXFKDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C(C1=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one
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3-(4-Aminopiperidin-1-yl)-1-ethyl-1,2-dihydropyrazin-2-one
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